Penicillin V sulfoxide

Description

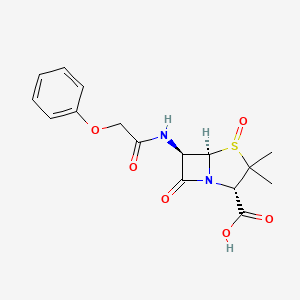

Structure

3D Structure

Properties

CAS No. |

4888-90-8 |

|---|---|

Molecular Formula |

C16H18N2O6S |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25?/m1/s1 |

InChI Key |

DNPOVSLJNLLGMA-SJUANORRSA-N |

SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |

Other CAS No. |

33069-20-4 33069-21-5 4888-90-8 |

Synonyms |

penicillin V sulfoxide |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Penicillin V Sulfoxide

Chemical Synthesis Routes from Penicillin V

The conversion of Penicillin V to its sulfoxide (B87167) is achieved through oxidative transformations using a variety of reagents and conditions. These methods aim for high yield and stereoselectivity, which are crucial for subsequent synthetic steps.

Oxidative Transformations: Reagents and Conditions

A range of oxidizing agents have been successfully employed for the synthesis of Penicillin V sulfoxide. The choice of reagent and reaction conditions significantly influences the reaction's efficiency, cost-effectiveness, and the stereochemical outcome.

Hydrogen peroxide is a commonly used oxidant for the synthesis of this compound due to its low cost and availability. The reaction mechanism involves the electrophilic addition of an oxygen atom from the peroxide to the sulfur atom of the thiazolidine (B150603) ring.

The oxidation is often carried out in a two-phase system, comprising an aqueous solution of hydrogen peroxide and a water-immiscible organic solvent that can dissolve Penicillin V. google.com This method can produce high yields of Penicillin V β-sulfoxide, which often crystallizes directly from the reaction mixture. google.compublish.csiro.au The reaction can proceed efficiently without the need for acid promoters, as Penicillin V itself can act as an acid to catalyze the oxidation. publish.csiro.au However, in some procedures, acetic acid is used as a solvent.

Key parameters that influence the reaction include temperature, reaction time, and the molar ratio of hydrogen peroxide to Penicillin V. google.com To prevent degradation of the β-lactam ring, the temperature is typically kept low, for instance, below 20°C. The reaction time can vary from a few hours to a full day depending on the temperature and concentration of reactants. google.com Studies have shown that aminoxyl radicals can be formed during the reaction of penicillins with hydrogen peroxide, involving an oxidative cleavage of the β-lactam ring. nih.gov

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Oxidant | 35% Hydrogen Peroxide | ~85% | |

| Solvent | Acetic Acid | ||

| Temperature | 15–20°C | ||

| Oxidant | 30% Hydrogen Peroxide | Up to 95.74% | google.com |

| Solvent System | Two-phase: Water and water-immiscible organic solvent (e.g., chlorinated hydrocarbons, esters) | ||

| Temperature | 0–40°C | ||

| Oxidant | 30% Hydrogen Peroxide | High Yield | publish.csiro.au |

| Solvent | Dichloromethane (B109758) | ||

| Temperature | 25-30°C |

Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are effective oxidizing agents for the conversion of Penicillin V to its sulfoxide. nih.govacs.org The mechanism of oxidation by peracids like m-CPBA involves a concerted reaction where the peracid delivers an oxygen atom to the sulfur atom of the penicillin. masterorganicchemistry.com This method is known for its stereoselectivity, often favoring the formation of the (S)-sulfoxide enantiomer. nih.gov

While m-CPBA is a powerful and selective oxidant, its higher cost and potential handling challenges make it less favorable for industrial-scale production compared to hydrogen peroxide. The oxidation of Penicillin V esters with m-CPBA can yield a mixture of sulfones and (S)-sulfoxides that can be separated chromatographically. nih.gov Other peracids, such as peracetic acid, have also been used for the oxidation of penicillins. publish.csiro.aunih.gov The reaction with peracetic acid is influenced by pH, with faster rates observed at lower pH values. nih.gov

| Peracid Reagent | Key Features | Reference |

|---|---|---|

| meta-Chloroperbenzoic acid (m-CPBA) | Stereoselective, often yielding the (S)-sulfoxide. nih.gov Less favored for industrial use due to cost. | nih.gov |

| Peracetic acid | Effective oxidant for penicillins. publish.csiro.aunih.gov Reaction kinetics are pH-dependent. nih.gov | publish.csiro.aunih.gov |

Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is another effective oxidant for the synthesis of this compound. wikipedia.orgorganic-chemistry.org It is a powerful oxidizing agent that can convert sulfides to sulfoxides and subsequently to sulfones. wikipedia.orgatamanchemicals.com The use of Oxone offers advantages such as ease of handling, non-toxic nature, and cost-effectiveness. organic-chemistry.org

The oxidation of sulfides with potassium hydrogen peroxymonosulfate has been studied, and it has been shown to be a quantitative and rapid reaction. nih.gov This suggests its potential for efficient synthesis of penicillin sulfoxides. Other advanced oxidant systems include the use of ozone and sodium metaperiodate, although these are often more expensive or difficult to handle on a large scale. google.compublish.csiro.au

| Oxidant System | Description | Reference |

|---|---|---|

| Oxone (Potassium Peroxymonosulfate) | A stable, versatile, and cost-effective oxidant. organic-chemistry.org It oxidizes sulfides to sulfoxides and then to sulfones. wikipedia.orgatamanchemicals.com | wikipedia.orgorganic-chemistry.orgatamanchemicals.com |

| Ozone | A powerful oxidant, but can be expensive and challenging for large-scale preparations. google.compublish.csiro.au | google.compublish.csiro.au |

| Sodium Metaperiodate | An effective oxidant, but like ozone, can be costly and difficult to handle on an industrial scale. google.compublish.csiro.au | google.compublish.csiro.au |

Stereochemical Control in Sulfoxide Formation

The oxidation of the sulfur atom in the penicillin nucleus creates a new chiral center, leading to the possibility of two diastereomeric sulfoxides, designated as (R)- and (S)-sulfoxides (or α- and β-sulfoxides). The stereochemical outcome of the oxidation is a critical aspect, as the different diastereomers can exhibit different reactivity in subsequent transformations.

The formation of the β-sulfoxide is often favored, and it can crystallize preferentially from the reaction mixture, allowing for easy separation from the α-sulfoxide and any unreacted starting material or over-oxidized sulfone byproducts. publish.csiro.au The conformation of the thiazolidine ring is altered upon oxidation to the sulfoxide.

Achieving high enantioselectivity in the synthesis of this compound is a significant goal, as it can streamline the synthesis of stereochemically pure downstream products. While some oxidizing agents like m-CPBA inherently favor the formation of one diastereomer, other methods have been explored to enhance this selectivity. nih.gov

The use of chiral catalysts in oxidation reactions is a common strategy for achieving enantioselectivity. Although specific examples for Penicillin V are not extensively detailed in the provided search results, the general field of asymmetric sulfoxidation is well-established and includes methods like the Sharpless and Kagan oxidations. researchgate.netresearchgate.net These methods often employ metal complexes with chiral ligands to direct the oxidation to one face of the sulfide (B99878). Enzymatic approaches, such as using penicillin G acylase, have also been investigated to improve the diastereoselectivity of reactions involving penicillin derivatives. oup.comoup.com

| Approach | Description | Reference |

|---|---|---|

| Reagent-Controlled Selectivity | Using reagents like m-CPBA that inherently favor the formation of one diastereomer, typically the (S)-sulfoxide. nih.gov | nih.gov |

| Crystallization-Induced Resolution | The preferential crystallization of one diastereomer (often the β-sulfoxide) from the reaction mixture. publish.csiro.au | publish.csiro.au |

| Enzymatic Methods | Employing enzymes like penicillin G acylase to achieve higher diastereoselectivity in reactions. oup.comoup.com | oup.comoup.com |

Diastereoselective Oxidation Studies

The oxidation of the sulfur atom in the thiazolidine ring of Penicillin V can result in two diastereomers: the (S)-sulfoxide (often referred to as β-sulfoxide) and the (R)-sulfoxide (α-sulfoxide). The desired β-sulfoxide is the crucial intermediate for the subsequent ring expansion to the cephalosporin (B10832234) nucleus. publish.csiro.au

Studies have shown that the choice of oxidizing agent and reaction conditions significantly influences the diastereoselectivity of the oxidation. While hydrogen peroxide in a two-phase system of dichloromethane and water can produce the β-sulfoxide with high yield, analysis of the mother liquor reveals the presence of small amounts of the α-sulfoxide (0.9%) and the corresponding sulfone (0.8%). publish.csiro.au

For more specific stereoselective synthesis, reagents like meta-chloroperbenzoic acid (mCPBA) have been employed. The use of mCPBA can selectively generate the (S)-sulfoxide. nih.gov However, this method is often less favored in industrial applications due to higher costs and challenges in handling. The stereochemistry of the resulting sulfoxide is critical, as different isomers can exhibit varied biological activities or efficiencies as inhibitors of certain enzymes. nih.gov For instance, in one study, the (S)-configured penicillin sulfoxides were found to be less efficient inhibitors of the SARS-CoV-2 main protease compared to their (R)-configured counterparts. nih.gov

| Oxidizing Agent | Typical Diastereomeric Outcome | Reference |

| Hydrogen Peroxide (two-phase system) | Predominantly β-sulfoxide, with minor α-sulfoxide and sulfone byproducts. | publish.csiro.au |

| meta-chloroperbenzoic acid (mCPBA) | Stereoselective formation of (S)-sulfoxide. | nih.gov |

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the synthesis of this compound in the laboratory is crucial for ensuring high purity, yield, and cost-effectiveness, particularly when it serves as a precursor for more complex antibiotic structures.

The choice of solvent system is a critical parameter in the synthesis of this compound. A two-phase system, often comprising dichloromethane and aqueous hydrogen peroxide, has been shown to be highly effective. publish.csiro.au This method allows for the oxidation to proceed efficiently at room temperature, with the Penicillin V β-sulfoxide crystallizing out of the dichloromethane phase in a high state of purity. publish.csiro.au Other organic solvents like ethyl acetate (B1210297) and butan-1-ol can also be used, though they may result in lower yields. publish.csiro.au The use of anhydrous solvents such as toluene (B28343), in conjunction with molecular sieves, can help mitigate the formation of hydrate (B1144303) forms of the product. The efficiency of the reaction is also influenced by the concentration of Penicillin V in the organic solvent, with concentrated solutions in the range of 35-120% w/v being particularly effective. google.com

Temperature and reaction time are key parameters that must be carefully controlled to maximize the yield of this compound while minimizing degradation and byproduct formation. In a typical hydrogen peroxide-mediated oxidation, the temperature is maintained below 20°C to prevent the degradation of the sensitive β-lactam ring. A reaction time of approximately 4 hours is often sufficient for complete conversion. Shorter reaction times are generally preferred to minimize the formation of undesirable byproducts. google.com The interplay between temperature and time is crucial; for instance, in some protocols, the reaction is complete in as little as 45 minutes. google.com

| Parameter | Condition | Rationale | Reference |

| Temperature | Below 20°C | Prevents degradation of the β-lactam ring. | |

| Reaction Time | ~4 hours | Allows for complete conversion of the starting material. |

To enhance the efficiency and sustainability of the oxidation process, various catalysts have been investigated. While the oxidation can proceed without a catalyst, particularly in two-phase systems, the use of catalysts can offer improved selectivity and milder reaction conditions. publish.csiro.auresearchgate.net For instance, the use of N-oxygen compounds as catalysts allows for the direct oxidation of sulfides using molecular oxygen, which avoids the introduction of water and the subsequent formation of crystalline hydrates. google.com

A notable development in this area is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives as catalysts. TEMPO-based catalysts have been shown to be effective in the selective oxidation of sulfides. jchemrev.com A significant advantage of these catalysts is the potential for reuse. Strategies for catalyst reuse include immobilization on solid supports like silica (B1680970) gel, which allows the catalyst to be retained and used for multiple cycles without a significant loss of activity. This approach not only reduces costs but also aligns with the principles of green chemistry by minimizing catalyst waste. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. royalsocietypublishing.org Key areas of focus include the use of safer solvents, waste reduction, and the development of catalytic processes. dokumen.pubmdpi.com

One of the primary goals is to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. acs.org The use of catalytic oxidation processes, as opposed to stoichiometric reagents, is a significant step in this direction. rsc.org For example, using molecular oxygen as the primary oxidant with a recyclable catalyst is a greener alternative to traditional oxidizing agents like peracids. google.com

Solvent choice is another critical aspect. While chlorinated solvents like dichloromethane are effective, their environmental and health impacts are a concern. publish.csiro.auroyalsocietypublishing.org Research into greener solvent alternatives or solvent-free conditions is an ongoing area of interest. royalsocietypublishing.org The recycling of solvents, such as toluene and acetone, through distillation is a practical approach to reduce waste.

Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, represents a promising green chemistry approach. dokumen.pubucl.ac.uk Enzymes can operate under mild conditions and exhibit high selectivity, potentially reducing the need for protecting groups and minimizing side reactions. acs.orgrsc.org

Formation as a Chemical Byproduct or Degradation Product

This compound can also be formed as a byproduct or a degradation product under certain conditions. In the synthesis of Penicillin V sulfone, the sulfoxide is an intermediate. Over-oxidation of Penicillin V can lead to the formation of the sulfone, with the sulfoxide being a transient species.

In the context of penicillin stability, degradation can occur in various environments. For example, in fermentation media, Penicillin V can degrade into penicilloic-V acid and other, as yet unidentified, products. nih.gov While the primary degradation pathway often involves hydrolysis of the β-lactam ring, oxidative degradation can also occur, potentially leading to the formation of sulfoxide derivatives. The formation of byproducts during chemical reactions is a common challenge; for instance, thermal sigmatropic rearrangement of a penicillin sulfoxide in toluene can lead to the formation of an undesired thermodynamic alkene as a byproduct. acs.org The presence of this compound as an impurity can affect the quality and efficacy of pharmaceutical preparations.

Oxidative Byproduct Formation during Penicillin V Processing

The oxidation of penicillin V is a common method for preparing this compound. publish.csiro.au This process can be achieved using various oxidizing agents. Penicillins are known to be susceptible to inactivation by oxidizing agents, which can lead to the formation of sulfoxides. nih.gov

One efficient method involves a two-phase system using an organic solvent, such as dichloromethane, and aqueous hydrogen peroxide as the oxidant. publish.csiro.au This reaction proceeds readily at room temperature and allows for the crystallization of penicillin V β-sulfoxide in high purity directly from the organic phase. publish.csiro.au Notably, this method does not require the addition of acids, which can complicate the isolation of the sulfoxide and lower yields. publish.csiro.au While the β-sulfoxide is the primary product that crystallizes, small amounts of the α-sulfoxide and the sulfone are also formed but typically remain in the solution. publish.csiro.au

Other oxidants that have been successfully used for this transformation include ozone, sodium metaperiodate, m-chloroperbenzoic acid, and peracetic acid. publish.csiro.au However, many of these reagents are either expensive or difficult to handle in large-scale preparations. publish.csiro.au The use of hydrogen peroxide in conjunction with organic acids like formic acid or acetic acid has also been described, though this can present challenges in product isolation. publish.csiro.au

A patented process details the preparation of Penicillin V β-sulfoxide through oxidation in a two-phase liquid system with a hydrogen peroxide aqueous solution (20-50% w/v H2O2) and a water-immiscible organic solvent. google.com This method specifies a molar ratio of H2O2 to Penicillin V between 1.5:1 and 7:1 and uses a concentrated solution of Penicillin V in the organic solvent. google.com As the oxidation progresses, the resulting Penicillin V β-sulfoxide crystallizes out of the system in a high degree of purity and yield. google.com

Below is a table summarizing various oxidative methods for the synthesis of this compound.

| Oxidant | Solvent System | Key Features | Yield | Reference |

| Hydrogen Peroxide | Dichloromethane / Water | Two-phase system, no added acid, room temperature | 90% | publish.csiro.au |

| Hydrogen Peroxide | Acetic Acid | - | ~85% | |

| Hydrogen Peroxide | Water/Water-immiscible organic solvent | Two-phase liquid system, no organic acid promoter | High | google.com |

| Ozone | Not specified | - | - | publish.csiro.au |

| Sodium Metaperiodate | Not specified | - | - | publish.csiro.au |

| m-Chloroperbenzoic Acid | Not specified | - | - | publish.csiro.au |

| Peracetic Acid | Not specified | - | - | publish.csiro.augoogle.com |

Photochemical Formation Pathways

The formation of penicillin sulfoxides can also be achieved through photochemical methods. The irradiation of penicillin derivatives can lead to the formation of sulfoxides. nih.gov Specifically, the photochemical preparation of penicillin (R)-sulfoxides has been documented. nih.govacs.org This method provides an alternative route to the more common oxidation methods. The process involves using light to initiate the reaction, leading to the desired sulfoxide product. nih.gov Further research has explored the conformational analysis of the resulting penicillin (R)-sulfoxides using proton magnetic resonance. nih.govacs.org

Microbial Transformation Precursors

Microbial systems can also play a role in the transformation of penicillin derivatives. Extracellular enzymes produced by bacteria and streptomycetes are capable of rapidly converting this compound into another unstable metabolite. rsc.org This indicates that microorganisms possess enzymatic machinery that can interact with and modify the sulfoxide. While this specific example details the further metabolism of this compound, it highlights the potential for microbial systems to be involved in the formation or transformation of such compounds. The broader field of antibiotic biosynthesis often involves enzymatic oxidation steps, suggesting a potential, though less directly documented, pathway for the microbial formation of this compound from penicillin V. nih.govresearchgate.net

Degradation and Transformation Mechanisms of Penicillin V Sulfoxide

Chemical Degradation Pathways

The chemical stability of Penicillin V sulfoxide (B87167) is limited, and it readily undergoes transformations in the presence of acids or bases. These reactions involve rearrangements of its bicyclic ring system, epimerization at stereocenters, and hydrolytic cleavage of the β-lactam ring.

Under acidic conditions, Penicillin V sulfoxide is prone to a variety of rearrangements, the most prominent of which is the expansion of the five-membered thiazolidine (B150603) ring into a six-membered dihydrothiazine ring, characteristic of the cephalosporin (B10832234) nucleus.

The acid-promoted conversion of penicillin sulfoxides into cephalosporin derivatives is a widely recognized and synthetically important transformation known as the Morin rearrangement. mdpi.comresearchgate.net This reaction is typically carried out by heating the sulfoxide in the presence of an acid catalyst. mdpi.com The mechanism is believed to proceed through several key steps. Initially, the sulfoxide is activated by the acid, which facilitates a ring-opening reaction to form an azetidinone sulfenic acid intermediate. mdpi.comccspublishing.org.cn Subsequent protonation of the sulfenic acid and intramolecular cyclization involving the adjacent double bond leads to the formation of the cephalosporin core. mdpi.com The (S)-sulfoxide isomer is considered a necessary precursor for this rearrangement. ccspublishing.org.cn This transformation is a crucial step in the semi-synthetic production of cephalosporin antibiotics from more readily available penicillin precursors. mdpi.com

| Acid Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|

| Strong Acids (e.g., p-Toluenesulfonic acid) | Inert Organic Liquid (e.g., Toluene) | ~100-175°C | Cephalosporin Derivatives |

While the Morin rearrangement to cephalosporins is the principal acid-catalyzed pathway for this compound, the formation of other novel heterocycles such as thiazole (B1198619) or pyrrole (B145914) derivatives under these conditions is not extensively documented in the reviewed scientific literature. The degradation of penicillins under strongly acidic conditions can lead to various products, but specific, well-characterized rearrangements of the this compound core into these particular heterocyclic systems appear to be less common or are not primary transformation routes. nih.gov

This compound free acid can undergo decarboxylation when heated in the presence of a strong acid. google.com This process, which occurs at temperatures between approximately 100°C and 175°C, is coupled with the conversion of the thiazolidine ring into the dihydrothiazine ring of a cephalosporin structure. google.com This reaction provides a pathway to decarboxycephalosporin compounds directly from the penicillin sulfoxide free acid or its salts. google.com

In the presence of bases, this compound undergoes different degradation pathways, including epimerization at the C-6 position and hydrolytic cleavage of the β-lactam ring.

Epimerization at the C-6 position of the penicillin nucleus is a significant base-catalyzed reaction. This process involves the abstraction of the C-6 proton by a base, leading to the inversion of the stereochemical configuration at this center. nih.gov The susceptibility of the C-6 proton to removal is enhanced by silylation of the adjacent amide function. google.comgoogle.com This transformation is synthetically useful as it allows access to the 6α-acylaminopenicillin-1β-sulfoxide stereoisomers from the more common 6β-isomers. google.comgoogle.com

| Base | Activating Agent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Triethylamine (B128534) | Chlorotrimethylsilane (B32843) | Anhydrous Ether or Halogenated Hydrocarbon | -20°C to 20°C | Conversion of 6β- to 6α-isomer |

Alkaline hydrolysis of this compound leads to the cleavage of the β-lactam ring. Studies on the degradation of ampicillin (B1664943) under alkaline conditions show that the initial product is the corresponding penicilloic acid, which can then undergo further transformations. researchgate.net A study on the alkaline degradation of Penicillin V β-sulphoxide reported the isolation of 3-phenoxyacetamido-1-phenoxyacetylpyrrole. This represented the first documented instance of a direct degradation of a penicillin derivative to a pyrrole under these conditions.

Base-Catalyzed Degradation and Epimerization

C-6 Epimerization Investigations

Epimerization at the C-6 position of the penicillin nucleus is a significant transformation pathway for penicillin sulfoxides, altering the stereochemistry of the molecule. This process involves the conversion of the naturally occurring 6β-acylamino-penicillin-1β-sulfoxide to its corresponding 6α-acylaminopenicillin-1β-sulfoxide stereoisomer. google.com

Investigations have shown that this epimerization can be induced under various conditions. Treatment of Penicillin V β-sulfoxide with a mild aqueous base has been observed to cause epimerization at the C-6 position. surrey.ac.uk This was a notable finding as direct epimerization of the sulfoxide had previously been primarily documented using esters in non-aqueous solutions. surrey.ac.uk

Efficient and high-yield methods for this transformation have been developed. One such process employs inexpensive and readily available reagents like trimethylsilyl (B98337) chloride and triethylamine in a substantially anhydrous ether or halogenated hydrocarbon solvent. google.com This method has demonstrated yields of 80% or greater. google.com The reaction is typically conducted at temperatures between -20°C and 20°C. google.com The role of chlorotrimethylsilane is to silylate the amide function at the C-6 position, which makes the C-6 proton more susceptible to removal by the triethylamine base, facilitating the stereochemical inversion. google.com

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Trimethylsilyl chloride, Triethylamine | Anhydrous ether or halogenated hydrocarbon | -20°C to 20°C | ≥ 80% | google.com |

| N,O-bis(trimethylsilyl)acetamide (BSA), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) | Not specified | Not specified | 87% (for 6β-phenylacetamidopenicillin-1β-sulfoxide) | google.com |

| Mild aqueous base | Aqueous | Not specified | Qualitatively observed | surrey.ac.uk |

Oxidative Degradation to Sulfones and Other Products

The sulfur atom in the thiazolidine ring of this compound is susceptible to further oxidation, leading to the formation of sulfones and other degradation products. This oxidation can be achieved using various oxidizing agents. For instance, processes have been developed to oxidize penicillins to penicillin sulfoxides using per-acid oxidizing agents like peracetic acid. google.com While this describes the formation of the sulfoxide, similar principles of oxidation can lead to the corresponding sulfone. The thioether moiety in penicillin structures is generally sensitive to oxidation. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants, including antibiotics. atlantis-press.comnih.gov These processes are characterized by the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). acs.org AOPs, which include methods like ozonation, Fenton processes, and photocatalysis, have been shown to be effective in degrading a wide range of antibiotics. atlantis-press.comnih.gov While specific studies focusing exclusively on this compound are limited, the principles of AOPs suggest they would be effective in its degradation. The non-selective nature of radicals generated during AOPs allows them to attack various sites on the antibiotic molecule, leading to its mineralization. atlantis-press.com The efficacy of these processes is often pH-dependent, and the presence of other substances in the water, such as inorganic ions, can influence the degradation efficiency. atlantis-press.com

Radical-Induced Decomposition Studies

The decomposition of penicillin derivatives can be induced by free radicals. Studies on amoxicillin, a related β-lactam antibiotic, have shown that the thioether group is a predominant site for hydroxyl radical (•OH) attack. nih.gov This initial attack yields an •OH adduct to the sulfur atom, which can then convert to a sulfur radical cation. nih.gov One of the competitive reaction pathways for this radical cation involves deprotonation at the adjacent carbon, forming α-(alkylthio)alkyl radicals, which can lead to the sulfoxide as a primary product. nih.gov The formation of the sulfoxide is particularly efficient in the presence of dissolved oxygen. nih.gov Further radical attack on the sulfoxide can be expected, leading to more extensive degradation. The reaction of •OH radicals with the core 6-aminopenicillanic acid structure has been shown to be capable of demolishing the β-lactam system.

Hydrolytic Degradation Pathways

This compound is susceptible to hydrolysis, which involves the cleavage of chemical bonds by the addition of water. A key hydrolytic pathway involves the opening of the strained β-lactam ring. One study identified 3-phenoxyacetamido-1-phenoxyacetylpyrrole as an alkaline hydrolysis product of this compound, which appears to be the first reported instance of a direct degradation of a penicillin derivative to a pyrrole. surrey.ac.uk

In general, the hydrolysis of penicillins, particularly the β-lactam ring, is a well-known degradation pathway that can be catalyzed by acid, base, or metal ions. researchgate.net For Penicillin V, phosphate-catalyzed conversion to penicilloic-V acid is a recognized degradation reaction. nih.gov It is plausible that this compound undergoes a similar hydrolytic cleavage of the β-lactam ring to form the corresponding penicilloic acid sulfoxide derivative. The rate and products of hydrolysis are highly dependent on pH and temperature. researchgate.net

| Parent Compound | Condition | Identified Product(s) | Source |

|---|---|---|---|

| Penicillin V | Phosphate-catalyzed hydrolysis | Penicilloic-V acid | nih.gov |

| Penicillin V β-sulfoxide | Alkaline hydrolysis | 3-phenoxyacetamido-1-phenoxyacetylpyrrole | surrey.ac.uk |

Enzymatic and Microbial Transformation Studies

Microbial enzymes play a critical role in the transformation and degradation of β-lactam antibiotics. The primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolysis of the β-lactam ring. researchgate.netcetjournal.it

Beta-Lactamase-Mediated Degradation Studies

The enzymatic degradation of this compound by β-lactamases has been investigated. Comparative studies of the degradation of this compound by β-lactamase and by alkali suggest that the enzymatic and chemical degradation pathways may differ. surrey.ac.uk This is in contrast to Penicillin V itself, where the degradation pathways under both conditions were found to be indistinguishable. surrey.ac.uk

β-Lactamases are a diverse group of enzymes that hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. researchgate.net This enzymatic inactivation is the most common mechanism of resistance among bacteria. cetjournal.it While the primary substrate for these enzymes are the parent penicillins and cephalosporins, studies indicate that derivatives like the sulfoxide can also be substrates, although the reaction kinetics and pathways may vary. The hydrolysis of the β-lactam ring by these enzymes typically leads to the formation of the corresponding penicilloic acid derivative. researchgate.net

Other Microbial Biotransformation Mechanisms

The microbial transformation of this compound involves enzymatic processes that alter its chemical structure. Extracellular enzymes produced by various bacteria and streptomycetes are capable of rapidly converting this compound. rsc.org Research has shown that these enzymes can transform two molecules of this compound into one molecule of an unstable metabolite. rsc.org This biotransformation is a significant aspect of the compound's degradation pathway in microbial environments.

In a broader context, microbial biotransformations are a common mechanism for the alteration of chemical compounds, including antibiotics. These processes are facilitated by a wide range of microorganisms and their enzymes, which can lead to the formation of molecules with different chemical properties.

Enzyme Characterization and Catalytic Mechanism Investigation

The enzymatic degradation of this compound has been a subject of comparative studies, particularly in relation to the action of β-lactamase. Investigations have indicated that the degradation pathways of this compound by β-lactamase may differ from those of Penicillin V. surrey.ac.uk While β-lactamases are well-known for their role in hydrolyzing the β-lactam ring of penicillin antibiotics, their specific interaction with the sulfoxide derivative suggests a more complex mechanism.

Comparative studies of the degradation of this compound by both β-lactamase and alkaline hydrolysis have shown the potential for different operational pathways. surrey.ac.uk This is in contrast to the degradation of Penicillin V, where the enzymatic and alkaline degradation pathways are often indistinguishable. surrey.ac.uk For instance, the alkaline hydrolysis of Penicillin V β-sulfoxide can lead to the formation of 3-phenoxyacetamido-1-phenoxyacetylpyrrole, a novel degradation product not typically observed in the degradation of Penicillin V. surrey.ac.uk

Kinetic and Mechanistic Investigations of Degradation

Reaction Kinetics and Rate Constant Determination

The degradation of penicillin compounds, which can serve as a model for understanding this compound, often follows pseudo-first-order kinetics. nih.gov For penicillin, the degradation rate constants are highly dependent on the environmental conditions. For example, the hydrothermal degradation of penicillin has been shown to be consistent with a pseudo-first-order model, with rate constants varying significantly with pH. nih.gov

While specific kinetic data for this compound is limited, the principles of penicillin degradation provide a framework for its analysis. The degradation kinetics are influenced by factors such as temperature, pH, and the presence of catalysts.

Table 1: Pseudo-first-order model parameters of penicillin degradation at different pH and temperature

| pH | Temperature (°C) | k (min⁻¹) | t₁/₂ (min) | R² |

|---|---|---|---|---|

| 4 | 80 | 0.0541 | 12.81 | 0.9888 |

| 4 | 90 | 0.0957 | 7.24 | 0.9999 |

| 4 | 100 | 0.1603 | 4.32 | 0.9989 |

| 7 | 80 | 0.0011 | 630.13 | 0.9447 |

| 7 | 90 | 0.0023 | 301.37 | 0.9765 |

| 7 | 100 | 0.0039 | 177.73 | 0.9933 |

| 10 | 80 | 0.0152 | 45.60 | 0.9933 |

| 10 | 90 | 0.0279 | 24.84 | 0.9995 |

| 10 | 100 | 0.0485 | 14.29 | 0.9984 |

Data derived from studies on penicillin degradation and presented here as a reference for understanding the potential kinetics of this compound. nih.gov

pH-Dependence of Degradation Rates

The rate of degradation of penicillin compounds is significantly influenced by the pH of the solution. Acidic and alkaline conditions generally lead to faster hydrolysis compared to neutral conditions. nih.gov For penicillin, the degradation rate constant (k) under different pH values has been observed to follow the order: kpH=4 > kpH=10 > kpH=6 ≈ kpH=8 > kpH=7. nih.gov This indicates that penicillin is much more unstable in acidic and alkaline environments. For instance, at 100 °C, penicillin is completely degraded at pH 4 within 20 minutes, whereas at pH 6, 8, and 10, the degradation rates are substantially lower. nih.gov

A study on the alkaline hydrolysis of Penicillin V β-sulfoxide noted the occurrence of epimerisation at C-6 in mild aqueous base, a reaction previously only seen with esters in non-aqueous solutions. surrey.ac.uk This highlights that pH can influence not only the rate but also the mechanism of degradation for this compound.

Temperature Effects and Arrhenius Parameter Analysis

Temperature is a critical factor affecting the degradation rate of penicillin compounds. An increase in temperature generally leads to an increase in the degradation rate. nih.gov The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, which allows for the calculation of activation energy (Ea).

For penicillin degradation, the activation energy has been found to be highest at neutral pH, indicating that more energy is required for the reaction to occur under these conditions. nih.gov Conversely, the lower activation energy under acidic conditions suggests the inherent instability of the molecule in such environments. nih.gov

Table 2: Thermodynamic parameters of penicillin degradation at different pH

| pH | Eₐ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 4 | 88.07 | 85.08 | -52.69 |

| 7 | 129.82 | 126.83 | 70.08 |

| 10 | 104.28 | 101.29 | -3.74 |

Data derived from studies on penicillin degradation and presented as a reference for the potential thermodynamic parameters of this compound degradation. nih.gov

Role of Metal Ions in Catalyzing Degradation

Metal ions can play a significant role in catalyzing the degradation of β-lactam antibiotics. Studies on penicillin have shown that certain metal ions can promote the degradation process, with the order of catalytic effect being Zn²⁺ > Cu²⁺ > Mn²⁺ > Fe²⁺. nih.gov The catalytic mechanism is believed to involve the formation of a complex between the metal ion and the antibiotic, which facilitates the hydrolysis of the β-lactam ring. nih.gov

Specifically, cations like Mn²⁺ and Zn²⁺ are thought to complex with the carboxyl group and tertiary nitrogen of the β-lactam antibiotic, thereby promoting the degradation of the β-lactam ring. nih.gov In the case of penicillin, the presence of Zn²⁺ at a concentration of 5.0 mg·L⁻¹ at pH 7 and 100 °C resulted in nearly 100% degradation within 60 minutes. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Penicillin V |

| 3-phenoxyacetamido-1-phenoxyacetylpyrrole |

| Penicillin |

| Penicillin V β-sulfoxide |

| Zinc (Zn²⁺) |

| Copper (Cu²⁺) |

| Manganese (Mn²⁺) |

Identification and Structural Elucidation of Degradation Products

The identification and characterization of the degradation products of this compound are essential for understanding its transformation pathways. nih.govresearchgate.net This process involves the isolation of individual degradants followed by the determination of their chemical structures.

Chromatographic techniques are fundamental for separating the complex mixture of degradation products from the parent compound and from each other. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose due to its high resolution and sensitivity. jocpr.comnih.gov

Reversed-Phase HPLC (RP-HPLC): This is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. jocpr.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For penicillin degradation products, the mobile phase often consists of a mixture of water (frequently buffered and containing an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govjssuni.edu.inacs.org

Ion-Pair Chromatography: This technique can be employed to enhance the retention of polar and ionic degradation products on a reversed-phase column by adding an ion-pairing agent to the mobile phase. nih.gov

Solid-Phase Extraction (SPE): SPE is often used as a preliminary clean-up and concentration step before HPLC analysis, especially when dealing with complex matrices. jssuni.edu.innih.gov Molecularly imprinted polymers (MIPs) have also been developed as selective sorbents for the solid-phase extraction of penicillins and their degradation products. nih.govnih.gov

Table 1: Exemplary HPLC Conditions for Separation of Penicillin Degradation Products

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 10 µm | researchgate.net |

| Mobile Phase | Methanol : 0.004 mol/L KH2PO4 buffer (pH 4.5) (50:50, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 230 nm | researchgate.net |

Once isolated, the degradation products are subjected to various spectroscopic techniques to elucidate their structures.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradation products. nih.govresearchgate.netnih.gov This data is crucial for identifying known degradants and proposing structures for novel ones. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. pku.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. rsc.orgmdpi.com These techniques provide detailed information about the chemical environment of protons and carbons, allowing for the unambiguous structural elucidation of novel degradation products. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the degradation products, providing complementary information to MS and NMR data. rsc.orgslideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the degradation process and provide some structural information based on the absorption of light by the molecule. nih.govacs.org

Table 2: Spectroscopic Techniques for Characterization of Degradation Products

| Technique | Information Provided |

| LC-MS/MS | Molecular weight and fragmentation patterns for structural identification. nih.gov |

| ¹H and ¹³C NMR | Detailed structural information and stereochemistry. researchgate.net |

| FTIR | Identification of functional groups. slideshare.net |

| UV-Vis | Monitoring of degradation and preliminary structural insights. mdpi.com |

Computational Chemistry in Degradation Pathway Elucidation

Computational chemistry has become an invaluable tool for complementing experimental studies of reaction mechanisms. By modeling the degradation pathways of this compound at a molecular level, researchers can gain a deeper understanding of the factors that govern its stability.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study the reaction mechanisms of drug degradation. mdpi.comresearchgate.net

Geometry Optimization: DFT calculations are used to determine the lowest energy structures of reactants, intermediates, transition states, and products involved in the degradation pathway. researchgate.net

Electronic Properties: DFT can be used to calculate various electronic properties, such as charge distribution and molecular orbital energies (HOMO-LUMO), which provide insights into the reactivity of the molecule and potential sites of attack. researchgate.netresearchgate.net The smaller the HOMO-LUMO energy gap, the higher the reactivity of the compound. researchgate.net

Transition State Search: Computational methods are employed to locate the transition state structures that connect reactants to products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This value is directly related to the rate of the reaction.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile for the degradation pathway can be constructed, providing a theoretical basis for the observed degradation kinetics.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. While less common than DFT for studying reaction mechanisms of small molecules, MD can be useful in specific contexts.

Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, providing a more realistic environment to study how the solvent influences the degradation process.

Conformational Sampling: These simulations can explore the different conformations that this compound and its degradation products can adopt, which may influence their reactivity and subsequent degradation pathways.

Analytical Methodologies for Penicillin V Sulfoxide and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

A range of chromatographic methods has been developed to analyze penicillins and their derivatives. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the specific analytical goal, such as quantification, identification of unknowns, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Penicillin V and its sulfoxide (B87167) derivative due to its versatility and applicability to non-volatile and thermally labile compounds. mdpi.com Method development focuses on optimizing separation efficiency, selectivity, and analysis time. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifier, pH, and additives), and detector settings. For penicillins, detection is commonly performed using ultraviolet (UV) detectors, often at wavelengths around 210-240 nm, or more selectively and sensitively with mass spectrometry (MS).

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of Penicillin V sulfoxide. In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (C18) or octylsilane (C8), is used with a polar mobile phase, which is usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, is less common for penicillin analysis. However, it can be employed for separating highly polar compounds or for specific applications where RP-HPLC does not provide adequate resolution, particularly for separating certain isomers.

A typical RP-HPLC method for penicillins involves a C18 column with gradient elution. The mobile phase often consists of an acidified aqueous solution (using trifluoroacetic acid or formic acid) and acetonitrile. mdpi.com The acidic modifier helps to suppress the ionization of the carboxylic acid group on the penicillin molecule, leading to better retention and peak shape.

Table 1: Example HPLC Methods for Penicillin Analysis

| Parameter | Method 1 | Method 2 |

| Technique | RP-HPLC | RP-HPLC |

| Stationary Phase | Perfectsil ODS-2 (C18), 250 x 4 mm, 5 µm | Inertsil C8, 250 x 4 mm, 5 µm |

| Mobile Phase | Gradient elution with 0.1% v/v Trifluoroacetic Acid (TFA) and Acetonitrile-Methanol (90:10 v/v) | Isocratic elution with 0.1% TFA / Acetonitrile (50:50 v/v) |

| Flow Rate | 1.1 mL/min | 1.1 mL/min |

| Detection | Photodiode Array (PDA) at 240 nm | UV at 240 nm |

| Application | Separation of seven penicillins, including Penicillin V, in veterinary drugs and bovine plasma. researchgate.net | Determination of five penicillins, including Penicillin V, in bovine muscle. chromatographyonline.com |

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. These stereoisomers can exhibit different biological activities and degradation profiles. Chiral HPLC is a specialized technique designed to separate these enantiomers and diastereomers. This separation is typically achieved using a chiral stationary phase (CSP).

CSPs are designed to interact differently with each stereoisomer, leading to different retention times. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. There are various types of CSPs, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and macrocyclic antibiotics. For pharmaceutical compounds, polysaccharide-based CSPs are widely used. The choice of the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, is critical for achieving enantioseparation.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of this compound and its transformation products, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a powerful tool for detecting and quantifying trace-level residues in complex matrices. researchgate.net

The smaller particle size in UHPLC columns leads to higher separation efficiency but also results in higher backpressure, requiring specialized instrumentation capable of operating at these elevated pressures. The benefits include significantly shorter run times, often reduced from 20-30 minutes in HPLC to under 5 minutes in UHPLC, and reduced solvent consumption. A UHPLC-MS/MS method for Penicillin G and its metabolites has been developed, which can be adapted for Penicillin V, demonstrating the high sensitivity and accuracy of this approach. researchgate.net

Table 2: Comparison of HPLC and UHPLC Characteristics

| Feature | Conventional HPLC | UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Peak Capacity | Lower | Higher |

| Analysis Time | Longer (e.g., >10 min) | Shorter (e.g., <5 min) |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower (<6000 psi) | Higher (>15000 psi) |

| Sensitivity | Good | Excellent (especially with MS) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other penicillins, is a non-volatile and thermally labile molecule, making it unsuitable for direct GC analysis. mdpi.com To overcome this limitation, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.net

The derivatization process modifies the polar functional groups (such as carboxylic acids and amines) that are responsible for the low volatility. A common approach is silylation or esterification. For instance, Penicillin G has been successfully analyzed by GC-MS after derivatization with trimethylsilyl (B98337) diazomethane (TMSD), which converts the carboxylic acid group into a trimethylsilyl methyl ester. mdpi.comsigmaaldrich.com This derivative is sufficiently volatile for GC analysis. mdpi.com A similar strategy could be applied to this compound. The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, typically by a mass spectrometer (GC-MS or GC-MS/MS), which provides high sensitivity and structural information for confirmation. mdpi.com

The analysis of this compound in complex biological or environmental matrices, such as plasma, milk, or tissue, requires an effective sample preparation step to remove interfering substances and concentrate the analyte of interest. mdpi.com Solid Phase Extraction (SPE) is the most widely used technique for this purpose. researchgate.net

SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. The choice of sorbent is critical for successful extraction.

Reversed-Phase SPE : Sorbents like C18 or polymeric materials (e.g., Oasis HLB) are commonly used for extracting penicillins from aqueous samples.

Molecularly Imprinted Polymers (MIPs) : For higher selectivity, MIPs can be synthesized. These are polymers created with cavities that are specifically shaped to bind a target molecule (or a structurally similar one), allowing for highly selective extraction from complex samples like infant formula. mdpi.com

A typical SPE procedure for penicillins from a biological fluid might involve protein precipitation, followed by dilution and loading onto a pre-conditioned SPE cartridge. After washing the cartridge to remove matrix components, the analytes are eluted, and the eluate is evaporated and reconstituted in the mobile phase for LC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Techniques for Structural Characterization of this compound

The definitive structural elucidation and analysis of this compound and its related transformation products rely on a suite of powerful spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools, providing detailed insights into the molecular weight, elemental composition, fragmentation patterns, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analytical workflow for this compound, offering high sensitivity and specificity for its detection and structural characterization.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

The fragmentation of penicillins, including their sulfoxide derivatives, is characterized by the cleavage of the β-lactam ring, which is a common and diagnostic fragmentation pathway. For this compound, this cleavage can lead to the formation of several key fragment ions. The study of these fragmentation mechanisms is crucial for the identification and confirmation of this compound in various samples.

A high-resolution tandem mass spectrometer can be employed to obtain detailed collision-induced dissociation mass spectra, which helps in deducing the fragmentation mechanisms. nih.gov The knowledge gained from these fragmentation studies is invaluable for the analysis and identification of metabolites and degradation products of penicillins in biological and environmental matrices.

Table 1: Postulated Key Fragment Ions of this compound in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Structure/Origin |

| [M+H]⁺ | Varies | Cleavage of the β-lactam ring |

| [M+H]⁺ | Varies | Loss of the phenoxyacetyl side chain |

| [M+H]⁺ | Varies | Fragmentation of the thiazolidine (B150603) sulfoxide ring |

Note: The exact m/z values would depend on the specific instrument and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of this compound and its transformation products. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental formula.

For instance, the theoretical exact mass of this compound (C₁₆H₁₈N₂O₆S) can be calculated. An experimentally determined mass from an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, that closely matches this theoretical value provides strong evidence for the presence of the compound and confirms its elemental composition. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. This technique is particularly valuable when characterizing unknown transformation products where the elemental composition is not known beforehand.

LC-MS Coupling for Mixture Analysis

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of this compound and its transformation products in complex mixtures. nih.gov LC separates the different components of a sample based on their physicochemical properties, and the MS then provides sensitive and selective detection and identification of each separated compound.

This technique is widely used for determining penicillin antibiotics in various matrices, including infant formulas and environmental water samples. nih.govpku.edu.cn The use of a triple quadrupole mass spectrometer in LC-MS/MS allows for highly selective and sensitive quantification using multiple reaction monitoring (MRM). rsc.org In this mode, specific precursor-to-product ion transitions for this compound are monitored, which significantly reduces matrix interference and enhances the reliability of the analytical results. The development of fast and efficient LC-MS/MS methods is crucial for the routine monitoring of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its constitution and stereochemistry.

For Penicillin V β-sulfoxide, ¹H-NMR and ¹³C-NMR data have been reported. The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra are characteristic of the molecule's structure.

Table 2: Reported ¹H-NMR and ¹³C-NMR Data for Penicillin V β-sulfoxide

| ¹H-NMR (DMSO-d₆) | ¹³C-NMR (CDCl₃ + DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 1.11 (s, 3H) | α-CH₃ | -173.277 | C8 |

| 1.51 (s, 3H) | β-CH₃ | -169.520 | C7 |

| 4.31 (s, 1H) | CHCOO⁻ | -168.005 | C1 |

| 4.54 (s, 2H) | PhOCH₂ | -156.895 | C15 |

| 5.36 (d, 1H, J=5Hz) | C5-H | -129.593 | C17 and C19 |

| 5.82 (q, 1H, J=5Hz, 10Hz) | C6-H | -122.070 | C18 |

| 6.74-7.38 (m, 5H) | C₆H₅-O- | -114.790 | C16 and C20 |

| 8.1 (d, 1H, J=10Hz) | CONH | -76.203 | C13 |

| -75.050 | C5 | ||

| -67.04 | C6 | ||

| -66.434 | C3 |

Advanced 1D and 2D NMR Techniques for Complex Structures

For complex structures like this compound and its transformation products, advanced 1D and 2D NMR techniques are often necessary for complete and unambiguous structural assignment. These techniques help to resolve overlapping signals and establish connectivity between different parts of the molecule.

Correlation Spectroscopy (COSY): A 2D NMR technique that identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. This is crucial for tracing out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. It provides a clear picture of which protons are bonded to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful 2D technique that shows correlations between protons and carbons that are two or three bonds away. This information is vital for piecing together the carbon skeleton and for connecting different functional groups within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment provides information about protons that are close to each other in space, regardless of whether they are connected through chemical bonds. NOESY is particularly important for determining the stereochemistry of the molecule.

The application of these advanced NMR techniques is essential for the structural characterization of novel transformation products of this compound that may arise from degradation or metabolic processes.

Isotopic Labeling Studies in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of this compound, NMR studies, particularly those employing isotopic labeling, can provide detailed insights into its molecular structure and conformational dynamics.

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, for example, replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. This selective labeling aids in simplifying complex NMR spectra and allows for the specific tracking of atoms through chemical transformations. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and applications can be inferred from studies on related compounds and general drug metabolism research. wikipedia.orgmusechem.comstudysmarter.co.uk

For instance, in the ¹H NMR spectrum of a sulfoxide compound, the chemical shifts of protons near the sulfoxide group are significantly influenced by its magnetic anisotropy. nih.gov By selectively labeling protons at specific positions in the Penicillin V molecule, one could unequivocally assign the corresponding signals in the NMR spectrum of its sulfoxide derivative. This would be invaluable in confirming the site of oxidation and determining the stereochemistry of the sulfoxide group.

A foundational study on phenoxymethylpenicillin sulfoxide utilized nuclear Overhauser effects (NOE) to assign methyl signals and deduce the conformation of the thiazolidine ring in solution. acs.org This research confirmed the (S)-configuration of the sulfoxide through a combination of NMR techniques and X-ray crystallography. acs.org Isotopic labeling would further enhance such studies by allowing for more precise measurement of internuclear distances, thereby refining the conformational analysis.

The use of ¹³C NMR spectroscopy has been demonstrated to be effective in determining the configuration of penicillin S-oxides. rsc.org A clear pattern in the chemical shift changes of C-2, C-3, C-5, C-6, and the C-2 methyl groups is observed when comparing the parent penicillin to its β-sulfoxide and sulfone derivatives. rsc.org This spectroscopic fingerprint allows for the unambiguous assignment of the sulfoxide configuration.

Table 1: Illustrative ¹³C NMR Chemical Shift Changes in Penicillin Derivatives

| Carbon Atom | Penicillin (Sulfide) | Penicillin β-Sulfoxide | Penicillin Sulfone |

| C-2 | Varies | Downfield Shift | Further Downfield Shift |

| C-3 | Varies | Downfield Shift | Further Downfield Shift |

| C-5 | Varies | Downfield Shift | Further Downfield Shift |

| C-6 | Varies | Downfield Shift | Further Downfield Shift |

| C-2 Methyls | Varies | Differentiated Shifts | Further Shift Differentiation |

Note: This table provides a generalized trend based on findings from studies on various penicillin derivatives. Actual chemical shift values are dependent on the specific molecule and experimental conditions. rsc.org

Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within a molecule, making it highly suitable for mechanistic studies of this compound and its transformations.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups. In a study of Penicillin G, which is structurally analogous to Penicillin V, the FT-IR spectrum revealed characteristic bands for the β-lactam, amide, and carboxylate carbonyl stretching modes. mdpi.com The oxidation of the sulfide (B99878) in Penicillin V to a sulfoxide would introduce a new, strong absorption band corresponding to the S=O stretch, typically observed in the 1030-1070 cm⁻¹ region. Monitoring the appearance and disappearance of specific IR bands can provide mechanistic details of the oxidation process and subsequent degradation pathways, such as the opening of the β-lactam ring. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions. The vibrational modes of the β-lactam ring in penicillins have been investigated using Raman spectroscopy, with characteristic peaks identified that can be monitored to follow reactions involving this strained ring system.

Table 2: Key Vibrational Frequencies for Penicillin V and its Sulfoxide Derivative

| Functional Group | Typical Wavenumber (cm⁻¹) (IR) | Expected Changes upon Oxidation |

| Amide C=O | ~1670 | Minimal change |

| β-lactam C=O | ~1790 | Potential shift due to electronic effects |

| Carboxylic Acid C=O | ~1730 | Minimal change |

| S=O Stretch | Not present in Penicillin V | Appearance of a strong band (~1050) |

Note: The wavenumbers are approximate and can vary based on the molecular environment and physical state. mdpi.com

Infrared Ion Spectroscopy (IRIS) for Transformation Product Elucidation

Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique that provides structural information on gas-phase ions. It combines the mass-to-charge ratio selectivity of mass spectrometry with the structural specificity of infrared spectroscopy. This technique is particularly powerful for the unambiguous identification of unknown transformation products without the need for authentic reference standards.

The IRIS workflow involves mass-selecting an ion of interest, such as a suspected degradation product of this compound, and then irradiating it with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs energy and undergoes fragmentation. By monitoring the fragmentation as a function of the laser wavelength, an IR spectrum of the mass-selected ion is generated. This experimental spectrum can then be compared with theoretically predicted spectra for various candidate structures to determine the correct molecular structure.

While specific applications of IRIS to this compound transformation products are not yet widely reported, its utility in elucidating the structures of drug metabolites and degradation products of other pharmaceuticals is well-established. This technique could be instrumental in identifying the precise structures of isomers formed during the degradation of this compound, for example, distinguishing between different products of β-lactam ring opening or further oxidation.

UV-Visible Spectroscopy in Kinetic Studies and Detection

UV-Visible spectroscopy is a widely used technique for quantitative analysis and for monitoring the kinetics of chemical reactions in solution. The principle is based on the absorption of ultraviolet or visible light by molecules containing chromophores.

Penicillin V possesses a chromophore that absorbs in the UV region. A theoretical study on penicillin predicted a maximum absorption peak at approximately 220.89 nm. researchgate.net The oxidation of Penicillin V to its sulfoxide derivative can lead to changes in the electronic structure and thus a shift in the absorption spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of formation of this compound can be determined.

Furthermore, UV-Vis spectroscopy can be employed to study the kinetics of the degradation of this compound itself. For instance, the degradation of Penicillin G has been studied using UV-Vis spectrophotometry to monitor the decrease in its concentration over time. nih.gov A similar approach could be applied to this compound.

A spectrophotometric method has also been developed for the detection of hydroxylated by-products in Penicillin V fermentations, where the phenolic by-products react to form colored nitroso derivatives with an absorption peak at 450 nm. nih.gov This demonstrates the utility of UV-Vis spectroscopy for the detection and quantification of specific transformation products of Penicillin V.

Table 3: Application of UV-Visible Spectroscopy in Penicillin V Analysis

| Application | Wavelength Range | Principle | Reference |

| Quantification of Penicillin V | UV | Direct absorption by the molecule's chromophore | researchgate.net |

| Kinetic study of oxidation | UV | Monitoring changes in absorbance as Penicillin V is converted to the sulfoxide | nih.gov |

| Detection of hydroxylated by-products | Visible (450 nm) | Formation of a colored derivative | nih.gov |

Electrochemical Methods for Detection and Mechanistic Insight

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like Penicillin V and for gaining insights into their redox mechanisms.

Voltammetric Techniques for Oxidation Mechanism Investigation

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the oxidation and reduction processes of molecules. The oxidation of the sulfide moiety in the thiazolidine ring of Penicillin V to a sulfoxide is an electrochemical process that can be investigated using these methods.

Studies on the electrochemical oxidation of Penicillin G have proposed a mechanism where the sulfide moiety of the β-lactam ring is oxidized to a sulfoxide derivative, involving the transfer of two electrons and two protons. researchgate.net A similar mechanism is expected for Penicillin V due to their structural similarity. Voltammetric studies can provide information on the oxidation potential, the number of electrons transferred, and the reversibility of the reaction.

For example, a study on the determination of sulfanilamide using cyclic voltammetry showed an irreversible oxidation peak, and the relationship between the peak potential and pH indicated the involvement of protons in the oxidation process. nih.gov Similar investigations on Penicillin V would allow for a detailed understanding of the conditions that favor its oxidation to the sulfoxide. The electrochemical behavior of amoxicillin, another β-lactam antibiotic, has also been studied, revealing that its oxidation is controlled by both adsorption and diffusion processes. jecst.org

Method Validation and Research on Analytical Performance Parameters

The development of any analytical method for the determination of this compound and its transformation products must be followed by a thorough validation to ensure its reliability, accuracy, and precision. Method validation is a regulatory requirement and is crucial for the quality control of pharmaceuticals.

The validation of an analytical method typically involves the assessment of several performance parameters, as outlined by international guidelines. For a High-Performance Liquid Chromatography (HPLC) method, which is a common technique for the analysis of penicillins, these parameters would include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A study on the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma by HPLC validated the method for these parameters, with repeatability and between-day precision showing an RSD of less than 12%. researchgate.net Similarly, a validated HPLC method for five penicillins in bovine muscle reported LOQ values and detection capabilities for each analyte. nih.gov

Table 4: Key Validation Parameters for an HPLC Method for Penicillin Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.995 |

| Accuracy (% Recovery) | Percentage of the true amount of analyte recovered | 80-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements | < 15% (for trace analysis) |

| LOD | Lowest detectable concentration | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio of 10:1 |

Note: Acceptance criteria can vary depending on the regulatory agency and the intended application of the method. researchgate.netnih.gov

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this involves demonstrating that the method can distinguish the sulfoxide from the parent Penicillin V, its precursors, and various transformation or degradation products.

Research on analytical methods for penicillins often employs High-Performance Liquid Chromatography (HPLC) due to its high resolving power. Specificity in HPLC methods is typically demonstrated by comparing the chromatograms of the drug substance, placebo (formulation matrix without the active ingredient), and samples subjected to stress conditions (e.g., acid, base, oxidation, heat) to produce degradation products. The absence of interfering peaks at the retention time of the analyte in the placebo chromatogram indicates specificity. jocpr.com For instance, studies have confirmed the absence of interference from excipients commonly found in commercial tablets, thereby establishing the method's specificity. jocpr.com

Furthermore, selectivity studies have been instrumental in identifying novel transformation products. In one study, Penicillin V (S)-sulphoxide, when treated with methanesulphonic acid, yielded not only the expected decarboxylated ∆3-cephem compound but also a new rearrangement product, which was identified as a specific thiazole (B1198619) derivative. nih.gov The ability to isolate and identify this unique compound underscores the selectivity of the analytical techniques employed, such as ultraviolet spectrophotometry and magnetic resonance spectroscopy. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. This is a critical parameter for quantification. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit, with values close to 1.000 indicating excellent linearity. For the analysis of penicillins, including Penicillin V, methods have demonstrated strong linearity over various concentration ranges. researchgate.net